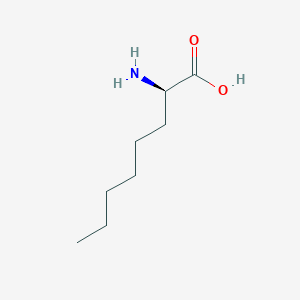

(R)-2-Aminooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364602 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106819-03-8 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Aminooctanoic Acid: A Chiral Building Block for Advanced Drug Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary: (R)-2-Aminooctanoic acid is a non-proteinogenic, chiral α-amino acid that has emerged as a valuable building block in pharmaceutical research and development. Its unique structure, featuring a C6 lipophilic alkyl chain attached to the alpha-carbon, imparts specific physicochemical properties that are being exploited to enhance the therapeutic potential of parent molecules, particularly antimicrobial peptides (AMPs). This guide provides a comprehensive technical overview of the stereospecific structure, chemical properties, modern synthesis strategies, and key applications of this compound. We delve into the rationale behind its use in modifying peptide-based therapeutics, detailing the mechanism of action related to hydrophobicity. Furthermore, this document outlines robust analytical methodologies for identity, purity, and stereochemical integrity assessment, alongside best practices for handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this chiral intermediate.

The Significance of Non-Proteinogenic Amino Acids in Drug Development

The 20 canonical proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the exploration of non-proteinogenic amino acids (npAAs), such as this compound, has opened new avenues in medicinal chemistry. Incorporating npAAs into therapeutic peptides or using them as chiral scaffolds offers several distinct advantages:

-

Enhanced Metabolic Stability: The unnatural side chains and stereochemistry of npAAs can render peptides less susceptible to proteolytic degradation, thereby increasing their in vivo half-life.

-

Conformational Constraint: Specific npAAs can be used to introduce conformational rigidity into a peptide backbone, locking it into a bioactive conformation and improving receptor affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of npAAs with unique side chains, such as the hexyl group in 2-aminooctanoic acid, allows for the fine-tuning of properties like lipophilicity, solubility, and amphipathicity.

This compound, a member of the amino fatty acid class, is particularly noteworthy for its ability to systematically increase the hydrophobicity of molecules, a critical parameter for modulating the efficacy and selectivity of membrane-active agents.

Molecular Structure and Stereochemistry

The defining feature of this compound is its single chiral center at the alpha-carbon (C2), which is decorated with an amino group, a carboxylic acid, a hydrogen atom, and a hexyl side chain. The "(R)" designation, from the Latin rectus (right), denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog (CIP) priority rules. This stereochemical purity is paramount, as the biological activity and toxicity of chiral molecules can differ dramatically between enantiomers.

Key Identifiers:

-

IUPAC Name: (2R)-2-aminooctanoic acid[1]

-

Common Synonyms: (R)-α-Aminocaprylic acid, D-α-Aminocaprylic acid

-

CAS Number: 106819-03-8[1]

-

Molecular Formula: C₈H₁₇NO₂[1]

-

InChIKey: AKVBCGQVQXPRLD-SSDOTTSWSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application. The long alkyl chain significantly influences its solubility and lipophilicity.

Table 1: Physicochemical Properties of 2-Aminooctanoic Acid

| Property | Value | Source / Comment |

|---|---|---|

| Molecular Weight | 159.23 g/mol | [1][2] |

| Appearance | White to off-white solid | General observation |

| Melting Point | 194 - 196 °C | [2] (Data for the racemic DL-mixture) |

| Solubility | 19 mg/mL in water | [2] (Data for the racemic DL-mixture) |

| XLogP3 | -0.5 | [1] (Predicted measure of lipophilicity) |

| pKa (Strongest Acidic) | ~2.89 | Predicted |

| pKa (Strongest Basic) | ~9.53 | Predicted |

| Optical Rotation, [α] | Not found in literature. | As the (R)-enantiomer, it will rotate plane-polarized light to an equal and opposite degree as its (S)-counterpart. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H-NMR (Proton NMR): The proton NMR spectrum is characterized by a triplet around 3.7 ppm corresponding to the alpha-proton (CH). The long alkyl chain produces a series of overlapping multiplets between approximately 1.2 and 1.9 ppm, with a characteristic triplet for the terminal methyl (CH₃) group around 0.8-0.9 ppm.[2]

-

¹³C-NMR (Carbon NMR): The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 175-180 ppm and a signal for the alpha-carbon around 57 ppm.[2] The six distinct carbons of the hexyl chain will appear in the aliphatic region (approx. 15-35 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will typically show the protonated molecular ion [M+H]⁺ at m/z 160.1.[2] Fragmentation patterns can be used to confirm the structure.

Table 2: Key Spectroscopic Data Interpretation

| Technique | Key Signal (Approximate) | Corresponding Functional Group |

|---|---|---|

| ¹H-NMR | δ 3.7 ppm (t) | α-Hydrogen (-CH(NH₂)-) |

| δ 0.85 ppm (t) | Terminal Methyl (-CH₃) | |

| ¹³C-NMR | δ 175 ppm | Carboxyl Carbon (-COOH) |

| δ 57 ppm | α-Carbon (-CH(NH₂)-) |

| MS (ESI+) | m/z 160.1 | Protonated Molecule [M+H]⁺ |

Synthesis and Manufacturing Strategies

The production of enantiomerically pure this compound is a critical challenge. While classical chemical methods exist, modern biocatalytic approaches are now favored for their high selectivity and environmentally benign reaction conditions.

Classical Synthetic Routes

Traditional methods for α-amino acid synthesis, such as the Strecker synthesis , can produce 2-aminooctanoic acid from heptanal. However, these routes typically yield a racemic mixture, requiring a subsequent, often inefficient, chiral resolution step to isolate the desired (R)-enantiomer. Asymmetric variations using chiral auxiliaries can achieve stereoselectivity but often involve multiple steps and the use of expensive reagents.

Modern Biocatalytic Synthesis: The Transaminase Approach

The most elegant and efficient modern strategy for producing chiral amines and amino acids is through biocatalysis using amine transaminases (ATAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with exceptionally high stereoselectivity.

Scientific Rationale: The choice of a biocatalytic route is driven by the need for high enantiomeric excess (>99% ee), which is difficult and costly to achieve via classical resolution. ATAs operate in aqueous media under mild conditions, aligning with green chemistry principles and avoiding harsh reagents and solvents. Both (R)- and (S)-selective ATAs have been discovered and engineered, allowing for precise control over the stereochemical outcome.

Experimental Protocol: Stereoselective Synthesis of this compound

This protocol describes a representative workflow using an (R)-selective amine transaminase.

-

Reaction Setup:

-

In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the keto-acid substrate, 2-oxooctanoic acid .

-

Add a suitable amino donor, such as (R)-α-methylbenzylamine or L-Alanine (if using a system with cofactor recycling). The choice of donor is critical for driving the reaction equilibrium.

-

Add the essential cofactor, pyridoxal 5'-phosphate (PLP) .

-

-

Enzymatic Conversion:

-

Initiate the reaction by adding the purified (R)-selective amine transaminase enzyme.

-

Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC, measuring the depletion of the keto-acid substrate and the formation of the this compound product.

-

-

Work-up and Purification:

-

Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by pH shift or heat).

-

Remove the denatured enzyme via centrifugation or filtration.

-

Adjust the pH of the supernatant to the isoelectric point (pI) of 2-aminooctanoic acid (approx. pH 6) to induce precipitation.

-

Isolate the crude product by filtration.

-

Purify the product further by recrystallization or ion-exchange chromatography to yield high-purity this compound.

-

Caption: Workflow for the biocatalytic synthesis of (R)-2-AOA.

Applications in Drug Development: Enhancing Antimicrobial Peptides

A primary application of this compound is in the terminal modification of antimicrobial peptides (AMPs) . AMPs are a promising class of therapeutics to combat antibiotic-resistant bacteria, but their development is often hampered by issues of stability and potency.

Mechanism of Efficacy Enhancement

The therapeutic action of many AMPs relies on their ability to selectively disrupt bacterial cell membranes. This interaction is governed by a delicate balance between cationic charge (for initial attraction to the anionic bacterial membrane) and hydrophobicity (for insertion into the lipid bilayer).

By conjugating this compound to the N- or C-terminus of an AMP, the overall hydrophobicity of the peptide is increased. This has several beneficial effects:

-

Stabilized Secondary Structure: The increased hydrophobicity of the peptide's nonpolar face can better stabilize its amphipathic α-helical conformation, which is often crucial for membrane insertion.

-

Enhanced Membrane Partitioning: The lipophilic hexyl chain facilitates the peptide's partitioning from the aqueous environment into the hydrophobic core of the bacterial lipid bilayer.

-

Improved Disruptive Activity: Once inserted, the modified peptides are more effective at disrupting the membrane integrity, leading to pore formation and cell death.

Field-Proven Insight: It is critical to recognize that there is an optimal window of hydrophobicity . While moderate increases enhance antimicrobial activity, excessive hydrophobicity can lead to peptide self-aggregation in solution, reducing its effective concentration, or can increase non-specific toxicity towards host (e.g., mammalian) cells, thereby reducing the therapeutic index. The use of a C8 amino acid like 2-aminooctanoic acid represents a rational choice for achieving a significant but not excessive increase in lipophilicity.

Analytical and Quality Control Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and, most importantly, the enantiomeric excess of this compound.

Purity and Identity Confirmation

The identity and chemical purity are confirmed using the spectroscopic methods described in Section 3.0 (NMR, MS), alongside chromatographic techniques like HPLC-UV or HPLC-ELSD (Evaporative Light Scattering Detector) for quantitation.

Enantiomeric Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical quality control step. The self-validating system for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

Methodology Rationale: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin A-based columns) are highly effective. These CSPs contain multiple chiral centers and functional groups that allow for stereoselective interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance), resulting in different retention times for the (R) and (S) enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: Astec CHIROBIOTIC T (Teicoplanin-based) or similar macrocyclic glycopeptide column.

-

Mobile Phase: An isocratic mobile phase, typically consisting of a polar organic solvent (e.g., methanol or ethanol) with a small percentage of an acidic or basic additive (e.g., 0.1% acetic acid) to control the ionization state of the analyte and the stationary phase.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase.

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile using a UV detector (at a low wavelength, ~200-210 nm) or a mass spectrometer.

-

The (R)- and (S)-enantiomers will elute as two separate, baseline-resolved peaks.

-

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:

-

e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Caption: Quality control workflow for enantiomeric purity.

Safety, Handling, and Storage

This compound should be handled according to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid powder.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is often at 2-8°C.

-

Incompatibilities: Avoid strong oxidizing agents.

While not classified as acutely toxic, direct contact with eyes, skin, or inhalation of dust should be avoided.

Conclusion

This compound stands out as a strategically important non-proteinogenic amino acid for modern drug development. Its defined stereochemistry and lipophilic side chain provide a powerful tool for rationally modifying the properties of therapeutic molecules. The maturation of highly selective biocatalytic synthesis routes has made this chiral building block more accessible, enabling its wider application. Its proven ability to enhance the membrane-disrupting activity of antimicrobial peptides underscores its potential in addressing the critical challenge of antibiotic resistance. A thorough understanding of its chemical properties, coupled with robust analytical controls for stereochemical integrity, is essential for its successful implementation in advanced therapeutic design.

References

- Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid.

- Wikipedia. (n.d.). Specific rotation.

- National Institute of Standards and Technology. (n.d.). 8-Aminocaprylic acid. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1615251, this compound.

- FooDB. (2011). Showing Compound DL-2-Aminooctanoic acid (FDB022354).

Sources

Physicochemical characteristics of (R)-2-Aminooctanoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-2-Aminooctanoic Acid

Abstract

This compound is a non-proteinogenic α-amino acid that has emerged as a significant chiral building block in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral center at the α-carbon, a lipophilic octyl side chain, and reactive carboxylic acid and amino functionalities, makes it a valuable component for modifying peptides and other bioactive molecules to enhance their therapeutic properties. This guide provides a comprehensive overview of the core physicochemical characteristics of the (R)-enantiomer, offering field-proven insights and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Molecular Structure and Core Properties

This compound, also known as (R)-α-aminocaprylic acid, is an enantiomer of 2-aminooctanoic acid. The defining feature of this molecule is the stereochemistry at the α-carbon, which dictates its interaction with other chiral molecules in biological systems. This chirality is fundamental to its application in stereoselective synthesis and pharmacology.

General Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for the racemic (DL) mixture, specific experimental values for the pure (R)-enantiomer are not always present in publicly accessible literature. In such cases, computed values or data from the racemate are provided for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | [1][2] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| CAS Number | 106819-03-8 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 194 - 196 °C (for DL-racemate) | [1] |

| Water Solubility | 19 mg/mL (for DL-racemate) | [1] |

| Predicted LogP | -0.5 | [2] |

| pKa₁ (-COOH) | ~2-3 (estimated) | |

| pKa₂ (-NH₃⁺) | ~9-10 (estimated) | |

| Optical Rotation, [α]ᴅ | Data not readily available |

Structural Representation and Chirality

The distinction between the (R) and (S) enantiomers lies in the spatial arrangement of the groups around the chiral α-carbon. This stereochemistry is crucial for its biological activity and recognition by enzymes.

Caption: General structure of this compound.

In-Depth Physicochemical Analysis

A thorough understanding of the physicochemical properties of this compound is essential for its application in formulation, synthesis, and biological assays.

Solubility Profile

The solubility of 2-aminooctanoic acid is dictated by the interplay between its polar head (the zwitterionic amino acid group) and its nonpolar tail (the n-hexyl chain).

-

Aqueous Solubility: The reported solubility for the racemic mixture is 19 mg/mL in water.[1] This moderate solubility is due to the formation of hydrogen bonds between the carboxylate and ammonium groups with water molecules. The solubility is pH-dependent, reaching a minimum at the isoelectric point (pI) and increasing in acidic or basic solutions.

-

Organic Solvents: It exhibits solubility in polar organic solvents such as DMSO, particularly with warming or pH adjustment.[3] The lipophilic octyl chain enhances its solubility in less polar environments compared to amino acids with shorter side chains. This dual solubility characteristic is key to its role in modifying the pharmacokinetic profiles of drug candidates.

Acid-Base Properties and Isoelectric Point

As an α-amino acid, this compound is an amphoteric compound with two ionizable groups.

-

pKa Values: Specific experimental pKa values for this compound are not widely reported. However, based on analogous α-amino acids, the pKa of the carboxylic acid group (pKa₁) is expected to be in the range of 2-3, while the pKa of the protonated amino group (pKa₂) is expected to be around 9-10. The electron-withdrawing effect of the adjacent ammonium group increases the acidity of the carboxylic acid compared to its parent compound, octanoic acid.

-

Isoelectric Point (pI): The pI, the pH at which the molecule has a net zero charge, can be estimated by the average of pKa₁ and pKa₂. For 2-aminooctanoic acid, the pI would be approximately 6. This is the pH at which its aqueous solubility is at its minimum, a crucial factor for purification by precipitation.

Optical Activity: The Signature of Chirality

A defining characteristic of an enantiomerically pure sample of this compound is its ability to rotate the plane of polarized light.

-

Principle: The specific rotation, [α], is a fundamental physical constant for a chiral substance. The (R) and (S) enantiomers will rotate light by equal magnitudes but in opposite directions (one will be dextrorotatory (+), and the other levorotatory (-)). A racemic mixture (50:50 of R and S) will exhibit no optical rotation.

-

Causality: There is no simple correlation between the (R/S) designation and the sign of optical rotation (+/-). This must be determined experimentally. While the specific rotation value for this compound is not readily found in the literature, its determination is a critical step in confirming the enantiomeric purity of a synthesized sample.

Spectroscopic Profile

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of this compound. The following data, based on the racemic mixture, is representative.

-

¹H NMR (600 MHz, H₂O, pH 7.0): Key signals include a triplet around 3.72 ppm corresponding to the α-proton, multiplets around 1.84 ppm and 1.28 ppm for the methylene protons of the alkyl chain, and a triplet around 0.86 ppm for the terminal methyl group.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (159.23 g/mol ) and characteristic fragmentation patterns resulting from the loss of the carboxyl group and cleavage along the alkyl chain.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amine (~3000-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-H stretching vibrations of the alkyl chain (~2850-2960 cm⁻¹).

Experimental Methodologies: A Practical Guide

The following protocols are provided as self-validating systems for the characterization of this compound.

Protocol: Determination of Melting Point (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.

-

Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat at a rate of 5-10 °C/min initially. When the temperature is ~15 °C below the expected melting point (194-196 °C for the racemate), reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

Protocol: Determination of Optical Rotation (Polarimetry)

Causality: This experiment directly measures the macroscopic property that arises from the molecular chirality, confirming the identity and enantiomeric excess of the sample.

Caption: Workflow for determining specific optical rotation.

-

Solution Preparation: Accurately weigh a sample of this compound (e.g., 100 mg). Dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of 5 M HCl) in a volumetric flask. The concentration c is then calculated in g/mL.

-

Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Blank Measurement: Fill the polarimeter cell (of known path length l, typically 1 dm) with the pure solvent. Place it in the instrument and zero the reading.

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are in the light path. Measure the observed rotation, α(obs).

-

Calculation: The specific rotation [α] is calculated using Biot's Law: [α]ᵀλ = α(obs) / (c × l) . The temperature (T) and wavelength (λ) should be reported with the value.

Protocol: Chemoenzymatic Kinetic Resolution

Causality: This modern synthetic approach leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Sources

(R)-2-Aminooctanoic acid CAS number 106819-03-8

An In-depth Technical Guide to (R)-2-Aminooctanoic Acid (CAS: 106819-03-8)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during translation, play crucial roles in biochemistry and pharmaceutical development.[1][2] Structurally, it is a derivative of octanoic (caprylic) acid, featuring a chiral center at the alpha-carbon. This unique structure, combining the reactive functionality of an amino acid with the lipophilic properties of a medium-chain fatty acid, makes it a highly valuable building block.[3][4]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of analytical validation, and the functional implications of its use in advanced applications, particularly in the modification of therapeutic peptides to enhance their biological activity.[5][6]

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the bedrock of its effective application. The molecule's behavior in various chemical environments—from reaction vessels to biological systems—is dictated by these characteristics.

Key Properties Summary

The following table summarizes the essential physicochemical data for this compound and its racemate, providing a quick reference for experimental design.

| Property | Value | Source |

| CAS Number | 106819-03-8 | [7] |

| IUPAC Name | (2R)-2-aminooctanoic acid | [7] |

| Molecular Formula | C₈H₁₇NO₂ | [7] |

| Molecular Weight | 159.23 g/mol | [7][8] |

| Melting Point | 194 - 196 °C (for racemate) | [8] |

| Solubility (Water) | 19 mg/mL (for racemate) | [8] |

| logP | -0.5 | [7] |

| pKa (Strongest Acidic) | ~2.89 | [4] |

| pKa (Strongest Basic) | ~9.53 | [4] |

Spectroscopic Signature for Structural Verification

Rigorous structural confirmation is non-negotiable. The following data, based on the racemic compound, provides a validated baseline for confirming the identity of synthesized this compound.[8]

-

¹H NMR (600 MHz, H₂O, pH 7.0) δ (ppm):

-

3.72 (t): Corresponds to the proton on the α-carbon (CH-NH₂), coupled to the adjacent methylene group.

-

1.84 (m): Protons on the β-carbon (CH₂).

-

1.28 (m): Overlapping signals from the methylene groups of the alkyl chain.

-

0.86 (t): Terminal methyl group (CH₃) protons.[9]

-

-

¹³C NMR (150 MHz, H₂O, pH 7.0) δ (ppm):

-

~175-180: Carboxyl carbon (C=O).

-

57.44: α-carbon (CH-NH₂).

-

33.36, 33.22, 30.55, 26.84, 24.59: Methylene carbons of the alkyl chain.

-

15.94: Terminal methyl carbon.[8]

-

-

Mass Spectrometry (LC-MS/MS, Positive Ion):

Synthesis and Enantiomeric Control: A Strategic Approach

The synthesis of this compound presents a dual challenge: constructing the carbon skeleton and, critically, establishing the correct stereochemistry at the α-carbon. The choice of methodology is a strategic decision balancing yield, purity, cost, and environmental impact.

Rationale: Asymmetric Synthesis vs. Racemic Resolution

While classical methods often produce a racemic mixture that must then be separated—a process known as chiral resolution—this approach inherently discards at least 50% of the material.[10] For this reason, modern drug development heavily favors direct asymmetric synthesis , which creates the desired enantiomer selectively from the outset.[11][12]

Biocatalysis, using enzymes like transaminases, has emerged as a superior strategy. It offers exceptional stereoselectivity (>99% enantiomeric excess), operates under mild, aqueous conditions, and aligns with green chemistry principles.[5][13]

Workflow 1: Biocatalytic Asymmetric Synthesis

This workflow leverages an (R)-selective ω-transaminase enzyme to convert a prochiral keto acid into the desired (R)-amino acid with high fidelity.

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Enzymatic Transamination

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

-

Substrate Addition: Dissolve 2-oxooctanoic acid (1 equivalent) and the amino donor, (R)-α-methylbenzylamine (1.5 equivalents), in the buffer. Causality: Using an excess of the amino donor drives the reaction equilibrium towards product formation.

-

Enzyme Introduction: Add the purified (R)-selective ω-transaminase enzyme to the reaction mixture. The optimal enzyme loading must be determined empirically but typically ranges from 1-5% (w/w) relative to the keto acid substrate.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.

-

Monitoring: Track the reaction progress by HPLC, monitoring the consumption of 2-oxooctanoic acid and the formation of the product.

-

Workup and Purification: Once the reaction is complete, terminate it by adding acid (e.g., HCl) to precipitate the enzyme. After centrifugation, purify the supernatant containing this compound using ion-exchange chromatography.

Workflow 2: Classical Synthesis and Chiral Resolution

For contexts where an asymmetric route is unavailable, the classical Strecker synthesis followed by resolution is a viable, albeit less efficient, alternative.

Caption: Workflow for N-terminal lipidation of a peptide.

Experimental Protocol: Solid-Phase Peptide Coupling

-

Resin Preparation: Start with the desired peptide sequence assembled on a solid-phase resin (e.g., Rink Amide resin), with the N-terminal amino group deprotected (free amine).

-

Activation: In a separate vessel, pre-activate Fmoc-(R)-2-aminooctanoic acid (2 equivalents) with a coupling agent like HBTU (2 equivalents) and an organic base such as DIEA (4 equivalents) in DMF for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin-bound peptide. Agitate at room temperature for 2 hours.

-

Validation: Perform a Kaiser test on a small sample of resin beads. Self-Validation: A negative Kaiser test (beads remain colorless) confirms the successful coupling and consumption of the free amine.

-

Cleavage and Deprotection: After the final Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the modified peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude lipo-peptide in cold diethyl ether, then purify it to homogeneity using preparative RP-HPLC. Confirm the final product's identity by mass spectrometry.

Safety and Handling

While specific toxicity data for this compound is limited, prudent laboratory practice dictates handling it with the care afforded to similar chemical reagents.

-

Hazards: May cause skin, eye, and respiratory irritation. *[14] Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. *[15] Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. *[16] Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This compound is more than just another chiral molecule; it is a strategic tool for medicinal chemists and drug developers. Its value lies in the combination of its defined stereochemistry and its lipophilic side chain, which can be leveraged to rationally modulate the properties of therapeutic molecules. A thorough understanding of its synthesis, the logic of its stereochemical control, and the robust analytical methods required to validate its quality are essential for unlocking its full potential in the laboratory and beyond. This guide provides the foundational knowledge and practical workflows to empower researchers to utilize this valuable compound with confidence and precision.

References

- PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Human Metabolome Database. (2023). DL-2-Aminooctanoic acid (HMDB0000991).

- Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.

- Google Patents. (n.d.). US6916947B2 - Method of producing amino carboxylic acids.

- FooDB. (2011). DL-2-Aminooctanoic acid (FDB022354).

- ResearchGate. (2020). (PDF) Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug.

- PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- ScienceRise: Pharmaceutical Science. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug.

- Wiley-VCH. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions.

- National Institutes of Health. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.

- National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.

- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- Milk Composition Database. (n.d.). DL-2-Aminooctanoic acid (BMDB0000991).

- Wikipedia. (n.d.). Chiral resolution.

- MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.

- National Institutes of Health. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications.

- Neliti. (n.d.). Development of RP HPLC Method for Aminocaproic Acid Determination in A Complex Nasal Drug.

- ResearchGate. (2025). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS.

- SIELC Technologies. (n.d.). HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column.

- PubMed. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.

- ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.

- Natural Product Communications. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance.

- Carl ROTH. (n.d.). Safety Data Sheet: Thiamine hydrochloride.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 4. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C8H17NO2 | CID 1615251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to the IUPAC Nomenclature of (R)-2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise identification of stereoisomers is a cornerstone of modern drug development and chemical research. The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration of chiral centers, denoted by the stereodescriptors (R) and (S). This guide offers an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for a specific chiral molecule: (2R)-2-aminooctanoic acid . We will deconstruct the name, focusing on the systematic application of the CIP priority rules to the chiral center at carbon-2. This document serves as a technical reference for correctly identifying, naming, and visualizing the spatial arrangement of substituents that defines the (R) enantiomer of this non-proteinogenic alpha-amino acid.

Introduction: Stereoisomerism and the Imperative for Unambiguous Nomenclature

In the fields of pharmacology and medicinal chemistry, the three-dimensional structure of a molecule is inextricably linked to its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different physiological effects. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, dangerously toxic. Therefore, a universal and unequivocal system for describing the absolute configuration of a molecule's chiral centers is essential.

The Cahn-Ingold-Prelog (CIP) priority rules, adopted by IUPAC, fulfill this need.[1][2] This system assigns a descriptor, either (R) from the Latin rectus (right) or (S) from the Latin sinister (left), to each stereocenter.[3][4] This guide will use (R)-2-Aminooctanoic acid as a case study to provide a detailed, step-by-step protocol for applying these critical nomenclature rules.

Deconstructing the IUPAC Name: (2R)-2-aminooctanoic acid

The IUPAC name of a chiral molecule is composed of distinct parts that together describe its complete chemical structure, including its stereochemistry.[5] Let's break down the name (2R)-2-aminooctanoic acid .[6]

-

Octanoic acid : This is the parent structure. The "-oic acid" suffix indicates the principal functional group is a carboxylic acid (-COOH). "Oct-" signifies a continuous chain of eight carbon atoms.

-

2-amino : This indicates that an amino group (-NH₂) is attached as a substituent to the second carbon of the octanoic acid chain. By convention, the carboxyl carbon is designated as C1.

-

(2R)- : This is the stereochemical descriptor. It specifies the absolute configuration of the chiral center, which is located at carbon-2. The "(2...)" confirms the location of the stereocenter, and the "R" describes the spatial arrangement of the groups attached to it.

The central challenge in naming this molecule is the correct assignment of the (R) descriptor, a process governed by the CIP sequence rules.

The Protocol: Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

To determine the (R) or (S) configuration, one must systematically rank the four different substituents attached to the chiral center and observe their orientation in three-dimensional space.[3][7] The chiral center for 2-aminooctanoic acid is the alpha-carbon (C2), which is bonded to four distinct groups:

-

An amino group (-NH₂)

-

A carboxylic acid group (-COOH)

-

A hexyl group (-CH₂(CH₂)₄CH₃)

-

A hydrogen atom (-H)

Step 1: Assigning Priorities to Substituents

The CIP rules rank substituents based on the atomic number of the atoms directly attached to the chiral center. A higher atomic number receives a higher priority.[4]

-

Rule 1: Prioritize by Atomic Number. We examine the atoms directly bonded to the C2 stereocenter: Nitrogen (from -NH₂), Carbon (from -COOH), Carbon (from the hexyl chain), and Hydrogen (from -H).

-

Nitrogen (Z=7) has a higher atomic number than Carbon (Z=6) and Hydrogen (Z=1). Therefore, the -NH₂ group is priority #1 .[8]

-

Hydrogen (Z=1) has the lowest atomic number. Therefore, the -H atom is priority #4 .

-

-

Rule 2: Breaking Ties. We have a tie between the carboxylic acid group and the hexyl group, as both are attached to the chiral center via a carbon atom.[3] To break this tie, we list the atoms attached to each of these carbons, in descending order of atomic number.[9]

-

For the -COOH carbon: It is double-bonded to one oxygen and single-bonded to another oxygen. The CIP rules treat a double bond as two separate single bonds to that atom type.[1] Thus, we list the atoms as (O, O, H).

-

For the -CH₂(CH₂)₄CH₃ carbon (the first carbon of the hexyl chain): It is bonded to another carbon and two hydrogens. We list these as (C, H, H).

-

Comparing the lists atom by atom, the first point of difference is Oxygen (Z=8) versus Carbon (Z=6). Since oxygen has a higher atomic number, the -COOH group outranks the hexyl group .

-

This systematic process yields the final priority assignments summarized in the table below.

| Priority | Substituent Group | Atom Attached to Chiral Center | Basis for Assignment (Atomic Number, Z) |

| 1 | Amino (-NH₂) | Nitrogen (N) | Z=7 (Highest) |

| 2 | Carboxyl (-COOH) | Carbon (C) | Tie-breaker: Bonded to (O, O, H) |

| 3 | Hexyl (-C₆H₁₃) | Carbon (C) | Tie-breaker: Bonded to (C, H, H) |

| 4 | Hydrogen (-H) | Hydrogen (H) | Z=1 (Lowest) |

Step 2: Spatial Orientation and Configuration Assignment

The final step is to visualize the molecule in three dimensions.

-

Rule 3: The Viewing Rule. Orient the molecule so that the lowest-priority substituent (priority #4, the -H atom) is pointing away from the viewer, as if it were behind the plane of the paper or screen.[4]

-

Rule 4: Tracing the Path. With the #4 group in the back, trace a path from the highest priority substituent (#1) to the second-highest (#2), and then to the third-highest (#3).[7]

-

If this path traces a clockwise circle, the configuration is designated (R) .[3]

-

If the path traces a counter-clockwise circle, the configuration is (S) .

-

For this compound, the path from -NH₂ (#1) → -COOH (#2) → Hexyl (#3) is clockwise . This confirms the (R) assignment.

Visualization of the CIP Protocol

A clear visual representation is crucial for understanding the application of the CIP rules. The following diagram illustrates the workflow for assigning priorities and determining the configuration of the chiral center in this compound.

Caption: Workflow for assigning the (R) configuration to 2-aminooctanoic acid.

Conclusion

The IUPAC name (2R)-2-aminooctanoic acid is a precise descriptor of a specific stereoisomer. Its determination is not arbitrary but is the result of the rigorous and logical application of the Cahn-Ingold-Prelog priority rules. This guide has detailed the protocol for this assignment: identifying the parent chain, locating substituents, and, most critically, assigning priorities based on atomic number to determine the absolute (R) configuration of the stereocenter at C2. For professionals in drug discovery and chemical synthesis, a thorough command of this system is indispensable for ensuring accuracy, safety, and reproducibility in their work.

References

- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

- Wikipedia. Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

- National Center for Biotechnology Information. This compound. PubChem. [Link]

- Chemistry LibreTexts. (2022, July 20). 3.5: Naming chiral centers- the R and S system. Chemistry LibreTexts. [Link]

- Leah4sci. (2016, March 9).

- Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. [Link]

- Chemistry Steps. R and S in Naming Chiral Molecules. Chemistry Steps. [Link]

- National Center for Biotechnology Information. 2-Aminooctanoic acid. PubChem. [Link]

- IUPAC. Nomenclature of Organic Chemistry.

- Reddit. (2021, May 27). Designating S or R - priority different for amino acids?.

- Chemistry LibreTexts. (2021, July 16). 6.3: Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. [Link]

- Michigan State University Department of Chemistry.

- Leah4sci. (2024, February 26). Amino Acid Stereochemistry - R & S vs D & L. YouTube. [Link]

- The Organic Chemistry Tutor. (2019, October 23). Cahn-Ingold-Prelog Priority Rules. YouTube. [Link]

- FooDB. (2011, September 21). Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. [Link]

- Chemistry LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]

Sources

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Stereoisomers [www2.chemistry.msu.edu]

- 5. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]

- 6. This compound | C8H17NO2 | CID 1615251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

(R)-2-Aminooctanoic acid molecular weight and formula

An In-Depth Technical Guide to (R)-2-Aminooctanoic Acid: Synthesis, Analysis, and Application

Abstract

This compound is a non-proteinogenic, chiral α-amino acid that has emerged as a significant building block in pharmaceutical and biotechnological research. Its unique structure, featuring a C8 lipophilic side chain, allows for the strategic modification of peptides and other biomolecules to enhance their therapeutic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the fundamental physicochemical properties of this compound, detailed protocols for its chemical and biocatalytic synthesis, robust analytical methodologies for stereochemical quality control, and its primary application in the lipidation of antimicrobial peptides to improve efficacy. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this valuable compound.

Core Physicochemical Properties

This compound, also known as (R)-α-aminocaprylic acid, is an alpha-amino acid derivative of octanoic acid.[1] Its identity and characteristics are defined by several key parameters critical for experimental design, including molecular weight, formula, and stereochemistry. The chirality at the α-carbon is of paramount importance, as the biological activity of molecules incorporating this amino acid is often stereospecific.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [2][3] |

| Molecular Weight | 159.23 g/mol | [2][3][4] |

| Monoisotopic Mass | 159.125928785 Da | [3] |

| IUPAC Name | (2R)-2-aminooctanoic acid | [3] |

| CAS Number | 106819-03-8 | [3] |

| Canonical SMILES | CCCCCCCN | [3] |

| InChI Key | AKVBCGQVQXPRLD-SSDOTTSWSA-N | [3] |

| Classification | Alpha-amino acid, Medium-chain fatty acid | [5][6] |

| Physical Description | Solid | [2] |

Synthesis and Stereochemical Control: A Tale of Two Routes

The synthesis of enantiomerically pure this compound is non-trivial and central to its application. The choice of synthetic route depends on the desired scale, purity requirements, and available resources. We will explore a classical chemical method and a modern biocatalytic approach.

Classical Approach: Modified Strecker Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes.[1] While the traditional method yields a racemic mixture, modern adaptations and subsequent resolution steps can isolate the desired enantiomer.

Causality and Experimental Choices:

-

Starting Material: Heptanal is the logical precursor as it provides the seven-carbon chain required, with the aldehyde group positioned for the addition of the amino and carboxyl functionalities.[1]

-

Cyanide and Ammonia Source: The reaction of ammonium chloride and potassium cyanide in situ generates the necessary ammonia and cyanide ions to attack the heptanal carbonyl.[1]

-

Hydrolysis: Strong acid hydrolysis is required to convert the intermediate α-aminonitrile to the final carboxylic acid.[1] This step is often the bottleneck and requires careful monitoring to prevent side reactions.

-

Resolution: The resulting racemic mixture must be separated. This is typically achieved via diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution, which adds complexity and cost to the process.

Caption: Classical Strecker synthesis pathway for 2-aminooctanoic acid.

Modern Biocatalytic Synthesis

Modern drug development demands greener and more efficient methods for producing enantiopure compounds. Biocatalysis, using enzymes like transaminases, offers a direct and highly stereoselective route.

Causality and Experimental Choices:

-

Enzyme Selection: A transaminase with activity towards keto-acids and a suitable amino donor is chosen. Transaminases from organisms like Chromobacterium violaceum have been successfully employed for similar transformations.[7]

-

Stereoselectivity: The enzyme's active site is inherently chiral, allowing it to distinguish between prochiral faces of the keto-acid substrate. This results in the direct production of a single enantiomer, often with very high enantiomeric excess (>98% ee), eliminating the need for a separate resolution step.[7]

-

Reaction Conditions: The reaction is run in an aqueous buffer at mild temperatures and pH, which is environmentally friendly and reduces the risk of side reactions compared to harsh chemical methods.

Experimental Protocol: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid

Note: The cited literature reports the synthesis of the (S)-enantiomer. The same principle applies for identifying a transaminase that produces the (R)-enantiomer.

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Substrate Addition: Dissolve the precursor, 2-oxooctanoic acid (keto-acid acceptor), and an amino donor (e.g., L-alanine) in the buffer.

-

Cofactor: Add pyridoxal 5'-phosphate (PLP), the essential cofactor for most transaminases.

-

Enzyme Initiation: Add the purified transaminase enzyme to initiate the reaction.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours.

-

Monitoring: Track the conversion of the keto-acid and the formation of (S)-2-aminooctanoic acid using HPLC.

-

Workup and Purification: Stop the reaction by adding acid. Remove the precipitated protein by centrifugation. Purify the product from the supernatant using ion-exchange chromatography.

Caption: Modern biocatalytic pathway yielding high enantiomeric excess.

Analytical Characterization and Chiral Quality Control

Confirming the identity, purity, and, most importantly, the enantiomeric excess (ee) of this compound is a critical quality control step. This requires specialized analytical techniques capable of resolving chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The key to this technique is the chiral stationary phase (CSP).

Trustworthiness through Self-Validation: A robust chiral HPLC method must demonstrate baseline separation of the two enantiomers, allowing for accurate quantification. The method is validated by analyzing a racemic standard to confirm the retention times of both (R) and (S) forms, followed by the analysis of the target sample to determine the enantiomeric excess.

Experimental Protocol: Chiral HPLC-MS/MS Analysis

-

Rationale: A crown ether-based CSP is highly effective for separating the enantiomers of underivatized amino acids.[8] The crown ether's chiral cavity forms diastereomeric complexes with the protonated amino group of the analyte, leading to differential retention. Coupling with tandem mass spectrometry (MS/MS) provides definitive identification and sensitive quantification.

-

Chromatographic System: An HPLC or SFC system coupled to a tandem mass spectrometer.[8][9]

-

Chiral Column: CROWNPAK CR-I(+) or similar crown ether-based column.[8]

-

Mobile Phase: A typical mobile phase might consist of methanol/water with an acidic modifier like trifluoroacetic acid (TFA).[8] The acid ensures the primary amine is protonated, facilitating interaction with the crown ether.

-

Sample Preparation: Dissolve a known quantity of the synthesized this compound in the mobile phase. Prepare a racemic (R,S) standard for comparison.

-

Injection and Elution: Inject the sample onto the column and elute using the optimized mobile phase conditions.

-

Detection (MS/MS): Monitor the elution of the enantiomers using Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Caption: Workflow for confirming enantiomeric purity via Chiral HPLC-MS/MS.

Application in Drug Development: Enhancing Antimicrobial Peptides

A primary application of this compound is in the modification of antimicrobial peptides (AMPs). AMPs are a promising class of therapeutics against antibiotic-resistant bacteria, but they can suffer from poor stability and limited efficacy.

Mechanism of Action Enhancement:

-

Lipidation: The covalent attachment of a fatty acid moiety, a process known as lipidation, is a proven strategy to enhance the therapeutic index of AMPs.

-

Causality: this compound serves as a "lipophilic anchor." When conjugated to an AMP, its C8 alkyl chain increases the overall hydrophobicity of the peptide.[7] This enhanced lipophilicity facilitates stronger interactions with the bacterial cell membrane, which is the primary target of most AMPs. This can lead to improved membrane disruption and a significant increase in antibacterial activity, with reports of up to a 16-fold improvement in minimal inhibitory concentrations (MIC).[7]

-

Novel Conjugation: Because 2-aminooctanoic acid is itself an amino acid, it can be directly coupled to either the N-terminus or the C-terminus of a peptide using standard peptide synthesis chemistry. This avoids the need for linkers, which are often required for C-terminal modification with simple fatty acids.[7]

References

- Title: 2-Aminooctanoic acid | C8H17NO2 Source: PubChem, National Center for Biotechnology Inform

- Title: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991)

- Title: (R)

- Title: Showing Compound DL-2-Aminooctanoic acid (FDB022354) Source: FooDB URL:[Link]

- Title: Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity Source: ResearchGate (originally from Applied Microbiology and Biotechnology) URL:[Link]

- Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis Online URL:[Link]

- Title: Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry Source: PubMed, National Center for Biotechnology Inform

- Title: Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug Source: ResearchG

- Title: Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

- Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: AVESIS (Istanbul University-Cerrahpasa) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H17NO2 | CID 1615251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 6. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of (R)-2-Aminooctanoic Acid in Water and Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in the development of novel pharmaceuticals and bioactive materials.[1] Its structure, featuring a polar amino acid head group and a six-carbon aliphatic tail, imparts unique amphiphilic properties that govern its solubility, a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound, synthesizing available experimental data with fundamental physicochemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.

It is important to note that specific experimental solubility data for the (R)-enantiomer is limited in publicly accessible literature. Therefore, this guide primarily utilizes data for the DL-racemic mixture (DL-2-Aminooctanoic acid) as a close and reliable approximation, supplemented by established principles of amino acid chemistry.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 2-aminooctanoic acid are summarized below. The zwitterionic nature, arising from the acidic carboxyl and basic amino groups, alongside the hydrophobicity of the hexyl side chain, are the primary determinants of its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 194 - 196 °C | [2] |

| Predicted pKa (Strongest Acidic) | 2.89 | [4] |

| Predicted pKa (Strongest Basic) | 9.53 | [4] |

| Water Solubility (DL-form) | 19 mg/mL (approx. 119.3 mM) | [2] |

| Predicted Water Solubility (DL-form) | 5.36 g/L (approx. 33.7 mM) | [4] |

| LogP (Predicted) | -0.99 to -0.5 | [2][4] |

Aqueous Solubility Profile

The solubility of this compound in aqueous systems is moderate and exhibits a profound dependence on pH and temperature.

Solubility in Water

The reported solubility of DL-2-Aminooctanoic acid in water is approximately 19 mg/mL at room temperature.[2] This moderate solubility is a direct consequence of its amphiphilic structure. The polar α-amino acid group can engage in strong hydrogen bonding with water molecules, while the non-polar hexyl chain disrupts the local water structure, introducing a hydrophobic effect that limits overall solubility.

The Critical Influence of pH

Like all α-amino acids, the aqueous solubility of this compound is lowest at its isoelectric point (pI) and increases significantly in both acidic and alkaline conditions.[5][6] At the pI, the molecule exists predominantly as a neutral zwitterion, where intramolecular charge neutralization minimizes intermolecular interactions with polar water molecules, leading to reduced solubility.

-

In Acidic Conditions (pH < pI): The carboxylate group is protonated (-COO⁻ → -COOH), resulting in a net positive charge on the molecule (the cationic form).

-

In Alkaline Conditions (pH > pI): The amino group is deprotonated (-NH₃⁺ → -NH₂), resulting in a net negative charge (the anionic form).

These charged species exhibit strong ion-dipole interactions with water, leading to a marked increase in solubility.[6] This U-shaped solubility curve is a hallmark of amino acid behavior.

Caption: pH-dependent equilibrium of this compound.

Effect of Temperature

While specific data for this compound is not available, the dissolution of most amino acids, including those with aliphatic side chains like DL-α-norleucine (2-aminohexanoic acid), is an endothermic process.[7][8] Consequently, their aqueous solubility demonstrates a positive correlation with temperature. It is reasonable to predict that the solubility of this compound in water will increase as the temperature rises, following Le Chatelier's principle. This is a crucial consideration for crystallization and purification processes.

Solubility in Organic and Mixed Solvents

The solubility in organic solvents is dictated by the interplay between the polar head group and the non-polar tail.

Polar Organic Solvents

This compound exhibits solubility in polar aprotic solvents capable of hydrogen bond acceptance and strong dipole-dipole interactions.

-

Dimethyl Sulfoxide (DMSO): A solubility of 16.67 mg/mL has been reported for the DL-form, though this required sonication, warming, and pH adjustment to 2 with HCl.[3] Another source reports a solubility of 1.6 mg/mL in DMSO with sonication.[9] The high polarity and hydrogen bond accepting character of DMSO effectively solvate the zwitterionic head group.

-

Alcohols (Methanol, Ethanol): In pure alcohols, the solubility of DL-2-Aminooctanoic acid is low.[5][6] However, in alcohol-water mixtures , solubility decreases in a non-linear fashion as the proportion of alcohol increases.[5][6] The alcohol's lower dielectric constant compared to water weakens the solvation of the ionic head group, while its alkyl component offers some affinity for the hexyl tail. The overall effect is a significant reduction in solubility as the solvent environment becomes less polar.

Non-Polar Organic Solvents

Due to the high polarity of the zwitterionic head group, this compound is expected to be practically insoluble in non-polar solvents such as:

-

Hexanes

-

Toluene

-

Diethyl ether

-

Chloroform

The energy required to break the strong intermolecular electrostatic and hydrogen-bonding interactions in the solid crystal lattice is not compensated by the weak van der Waals forces that would be formed with these non-polar solvents.

Summary of Solubility Data (DL-2-Aminooctanoic Acid)

| Solvent | Solubility | Conditions | Source |

| Water | 19 mg/mL | Room Temperature | [2] |

| DMSO | 16.67 mg/mL | Ultrasonic, warming, pH adjusted to 2 | [3] |

| Methanol-Water Mixtures | Decreases with increasing methanol % | 25 °C | [5][6] |

| Ethanol-Water Mixtures | Decreases with increasing ethanol % | 25 °C | [5][6] |

| Acetic Acid | Slightly Soluble | Not specified | [9] |

| Hexane, Toluene, etc. | Predicted to be Insoluble | - | - |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol describes a reliable, self-validating system for determining the equilibrium solubility of this compound. The gravimetric finish is robust and suitable for this non-volatile solute.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Materials and Equipment

-

This compound (high purity)

-

Solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

Step-by-Step Methodology

-

Preparation: Add an excess of this compound to a series of glass vials. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment should be run to determine the time required to reach equilibrium (i.e., when solubility values no longer change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

-

Quantification (Gravimetric):

-

Record the exact mass of the saturated solution transferred.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator and record the final mass of the dried solute.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solution aliquot in mL)

-

Solubility ( g/100 g solvent) = [ (Mass of dried solute) / (Mass of solvent) ] * 100

-

Mass of solvent = (Mass of saturated solution) - (Mass of dried solute)

-

-

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic chemical nature. It is moderately soluble in water, with solubility being highly dependent on pH, showing a characteristic minimum at the isoelectric point. An increase in temperature is predicted to enhance its aqueous solubility. In organic solvents, it is most soluble in polar aprotic solvents like DMSO and shows decreasing solubility in alcohol-water mixtures as the alcohol content increases. It is largely insoluble in non-polar organic media. For researchers and developers, leveraging the pH-dependence of its solubility is a powerful tool for controlling dissolution, precipitation, and crystallization, which are fundamental operations in synthesis, purification, and formulation.

References

- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid. [Link]

- The Human Metabolome Database. (2023). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). [Link]

- Google Patents. (2005). US6916947B2 - Method of producing amino carboxylic acids.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

- FooDB. (2021). Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]

- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254. [Link]

- PubChem. (n.d.). Thiamine Hydrochloride. [Link]

- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

- The Good Scents Company. (n.d.). thiamine hydrochloride, 67-03-8. [Link]

- Ferreira, L. A., & Froufe, H. J. C. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42(7), 1349–1362. [Link]

- ResearchGate. (2013).

Sources

- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water (2013) | Carmen M. Romero | 30 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. DL-2-AMINOOCTANOIC ACID CAS#: 644-90-6 [m.chemicalbook.com]

Introduction: The Structural Elucidation of a Non-Proteinogenic Amino Acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-2-Aminooctanoic Acid

This compound is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins via the genetic code, plays significant roles in biochemistry and pharmaceutical development.[1][2] Its structure, featuring a chiral center at the α-carbon, an eight-carbon aliphatic side chain, and the characteristic amino and carboxylic acid functional groups, makes it a valuable building block.[3] It has been investigated for applications such as modifying antimicrobial peptides to enhance their biological activity.[3]

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about a molecule's chemical structure and environment.[4][5] This guide serves as a technical resource, detailing the ¹H and ¹³C NMR spectral data of this compound, interpreting the spectral features with field-proven insights, and providing robust experimental protocols for data acquisition.

While spectral data for the specific (R)-enantiomer is not widely published, the NMR spectra of enantiomers are identical in a non-chiral solvent. Therefore, the data presented herein, sourced from the racemic DL-2-Aminooctanoic acid, is representative of the chemical shifts for the (R)-isomer.[6]

Molecular Structure and NMR-Active Nuclei

The foundation of interpreting an NMR spectrum lies in understanding the molecule's structure and identifying the nuclei that will generate signals. This compound (C₈H₁₇NO₂) possesses two primary NMR-active nuclei: ¹H (protons) and ¹³C. The diagram below illustrates the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 2-Aminooctanoic acid with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it; electron-withdrawing groups cause "deshielding," shifting the signal downfield (to a higher ppm value).[7]

Data Summary

The following table summarizes the ¹H NMR spectral data for DL-2-Aminooctanoic acid, recorded on a 600 MHz spectrometer in H₂O at a pH of 7.00.[6]

| Assigned Proton | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Rationale for Assignment |

| Hα (H-2) | ~3.72 | Triplet (t) | 1H | Adjacent to electron-withdrawing -NH₂ and -COOH groups, causing significant deshielding. |

| Hβ (H-3) | ~1.84 | Multiplet (m) | 2H | Protons on the carbon adjacent to the chiral center. |

| Alkyl Chain (H-4 to H-7) | ~1.28 - 1.35 | Multiplet (m) | 8H | Overlapping signals from the methylene groups of the aliphatic chain. |

| Terminal Methyl (H-8) | ~0.86 | Triplet (t) | 3H | Most shielded protons, located at the end of the alkyl chain, furthest from electronegative groups. |

Note: In aqueous solution at neutral pH, the amine (-NH₂) and carboxylic acid (-COOH) protons undergo rapid exchange with the solvent, making their signals typically broad or unobservable.[8]

Expert Interpretation

-

The α-Proton (H-2): The signal at ~3.72 ppm is characteristic of the α-proton in an amino acid.[4] Its downfield position is a direct consequence of the powerful inductive effects of the adjacent nitrogen of the amino group and the carbonyl oxygen of the carboxyl group. These electronegative atoms withdraw electron density from the α-carbon and its attached proton, reducing its shielding from the external magnetic field.[7]

-

The Aliphatic Chain (H-3 to H-8): The protons along the octanoic acid chain exhibit predictable shielding patterns. The β-protons (H-3) at ~1.84 ppm are slightly deshielded due to their proximity to the chiral center.[6] The signals for the subsequent methylene groups (H-4 to H-7) merge into a complex multiplet around 1.28-1.35 ppm, a typical region for alkyl chains in the absence of nearby functional groups.[6] The terminal methyl protons (H-8) are the most shielded, appearing upfield at ~0.86 ppm, as they are the furthest from any electron-withdrawing influence.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it offers a wider spectral window, reducing signal overlap and providing direct insight into the carbon skeleton.[9]

Data Summary

The following ¹³C NMR chemical shifts are assigned based on Heteronuclear Single Quantum Coherence (HSQC) data for DL-2-Aminooctanoic acid and typical values for α-amino acids.[6][9]

| Assigned Carbon | Chemical Shift (δ) [ppm] | Rationale for Assignment |

| Carbonyl (C-1) | ~170 - 175 | The carbonyl carbon is the most deshielded due to the direct attachment of two electronegative oxygen atoms. |